REACTION_CXSMILES
|
C([N:8](CC1C=CC=CC=1)[C:9]1([CH2:13][NH:14][C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[C:22]([CH3:25])[CH:23]=3)[N:18]=[C:17]([N:26]3[CH2:32][C:31]4[CH:33]=[CH:34][CH:35]=[CH:36][C:30]=4[S:29](=[O:38])(=[O:37])[CH2:28][CH2:27]3)[N:16]=2)[CH2:12][O:11][CH2:10]1)C1C=CC=CC=1>CO.[OH-].[Pd+2].[OH-]>[NH2:8][C:9]1([CH2:13][NH:14][C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[C:22]([CH3:25])[CH:23]=3)[N:18]=[C:17]([N:26]3[CH2:32][C:31]4[CH:33]=[CH:34][CH:35]=[CH:36][C:30]=4[S:29](=[O:38])(=[O:37])[CH2:28][CH2:27]3)[N:16]=2)[CH2:10][O:11][CH2:12]1 |f:2.3.4|
|
Name
|
N-{[3-(dib enzylamino)oxetan-3-yl]methyl}-2-(1,1-dioxido-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)-6-methylquinazolin-4-amine
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C1(COC1)CNC1=NC(=NC2=CC=C(C=C12)C)N1CCS(C2=C(C1)C=CC=C2)(=O)=O)CC2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred at room temperature overnight under a hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(COC1)CNC1=NC(=NC2=CC=C(C=C12)C)N1CCS(C2=C(C1)C=CC=C2)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: CALCULATEDPERCENTYIELD | 30.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |